(2S,5R,6R)-3,3-Dimethyl-6-((R)-2-(3-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)ureido)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, sodium salt
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Overview
Description
- Mezlocillin is a broad-spectrum penicillin antibiotic.
- It exhibits activity against both Gram-negative and some Gram-positive bacteria.
- Unlike most other extended-spectrum penicillins, it is primarily excreted by the liver, making it useful for biliary tract infections, such as ascending cholangitis .
Preparation Methods
- Mezlocillin can be synthesized through various routes.
- One common method involves reacting ampicillin with chlorocarbamate in the presence of triethylamine.
- Chlorocarbamate is initially prepared from ethylenediamine, followed by reactions with phosgene and methanesulfonyl chloride.
- The closely related analogue, azlocillin, follows a similar synthesis but omits the methylation step .
Chemical Reactions Analysis
- Mezlocillin undergoes typical beta-lactam reactions.
- Common reactions include:
- Hydrolysis of the beta-lactam ring by bacterial enzymes.
- Formation of covalent complexes with penicillin-binding proteins (PBP), inhibiting cell wall synthesis.
- Reagents and conditions vary depending on the specific reaction.
- Major products include disrupted cell walls, leading to bacterial cell lysis.
Scientific Research Applications
- Mezlocillin finds applications in:
Medicine: Used to treat infections caused by susceptible bacteria.
Biology: Studied for its impact on bacterial cell walls and resistance mechanisms.
Industry: Employed in pharmaceutical production and research.
Mechanism of Action
- Mezlocillin inhibits the final stage of bacterial cell wall synthesis.
- It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
- Ultimately, this leads to bacterial cell lysis and death.
Comparison with Similar Compounds
- Mezlocillin’s uniqueness lies in its liver excretion and broad spectrum.
- Similar compounds include other penicillins (ampicillin, azlocillin) and cephalosporins.
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)carbamoylamino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O9S2.Na/c1-22(2)14(18(31)32)28-16(30)13(17(28)38-22)23-15(29)12(11-7-5-4-6-8-11)24-19(33)25-20(34)26-9-10-27(21(26)35)39(3,36)37;/h4-8,12-14,17H,9-10H2,1-3H3,(H,23,29)(H,31,32)(H2,24,25,33,34);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBKOKICLGDOA-ZBJAFUORSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N6NaO9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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